

Unveiling (4-Ethoxy-2,5-dimethylphenyl)boronic acid: A Technical Overview

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Compound of Interest

Compound Name:	(4-Ethoxy-2,5-dimethylphenyl)boronic acid
Cat. No.:	B595599

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(4-Ethoxy-2,5-dimethylphenyl)boronic acid, a synthetically valuable organoboron compound, has emerged as a key building block in organic chemistry. This technical guide provides a comprehensive overview of its properties, a generalized synthesis protocol, and its potential applications, with a focus on data presentation and experimental methodologies as requested by the research community.

Core Compound Properties

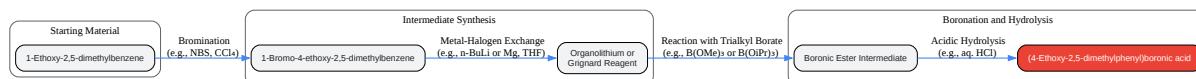
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a white to off-white solid. A summary of its key identifiers and physicochemical properties is presented in Table 1.

Property	Value
CAS Number	1217500-56-5[1][2][3]
Molecular Formula	C ₁₀ H ₁₅ BO ₃ [1]
Molecular Weight	194.04 g/mol [1]
Purity	Typically ≥97% (commercially available)[1]
Physical Form	Solid[1]
InChI Code	1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6,12-13H,4H2,1-3H3[1]
Storage Temperature	Room temperature[1]

General Synthesis Pathway

While a specific primary publication detailing the initial discovery and synthesis of **(4-Ethoxy-2,5-dimethylphenyl)boronic acid** could not be identified through extensive searches, a general and robust methodology for its preparation can be proposed based on well-established synthetic routes for analogous arylboronic acids. The most common approach involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic workflow is outlined below. This process begins with the bromination of 1-ethoxy-2,5-dimethylbenzene, followed by metal-halogen exchange to form an organolithium or Grignard reagent, which is then trapped with a borate ester.



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Figure 1: Generalized synthetic workflow for **(4-Ethoxy-2,5-dimethylphenyl)boronic acid**.

Experimental Protocol (Generalized)

The following is a generalized, hypothetical experimental protocol for the synthesis of **(4-Ethoxy-2,5-dimethylphenyl)boronic acid** based on common laboratory practices for the synthesis of similar arylboronic acids.

Materials:

- 1-Bromo-4-ethoxy-2,5-dimethylbenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
- Triisopropyl borate (B(O-iPr)₃)
- Hydrochloric acid (HCl), aqueous solution
- Hexane
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Formation of the Organometallic Reagent:
 - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-ethoxy-2,5-dimethylbenzene and anhydrous THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (a solution in hexanes) dropwise via a syringe pump, maintaining the temperature below -70 °C.
 - Stir the reaction mixture at -78 °C for 1-2 hours.

- Alternative for Grignard reagent formation: If using magnesium, add Mg turnings to the flask with a crystal of iodine to initiate the reaction, then add the bromo-precursor in THF and reflux until the magnesium is consumed.
- Boronation:
 - To the cooled solution of the organometallic reagent, add triisopropyl borate dropwise, ensuring the internal temperature remains below -70 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
 - Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
 - Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
 - Wash the combined organic layers with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield **(4-Ethoxy-2,5-dimethylphenyl)boronic acid** as a solid.

Characterization:

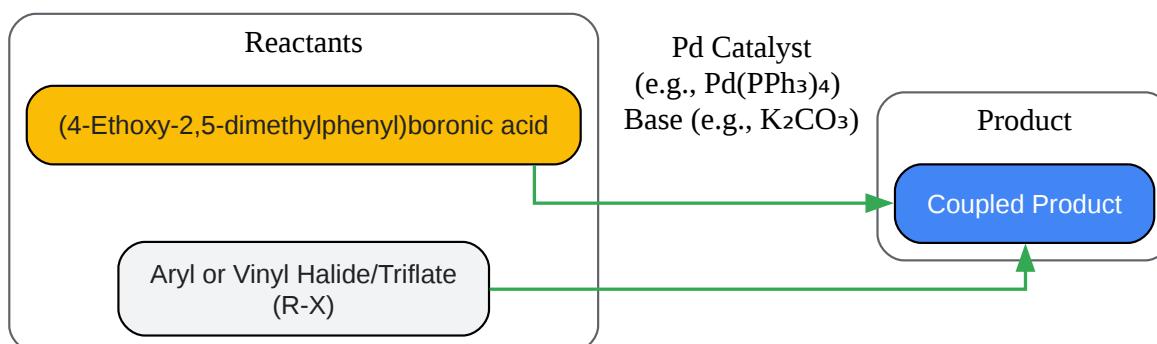
The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the ethoxy group (triplet and quartet), two distinct methyl groups on the aromatic ring (singlets), and two aromatic protons (singlets or doublets depending on coupling). The B(OH) ₂ protons will appear as a broad singlet.
¹³ C NMR	Resonances for the two methyl carbons, the two carbons of the ethoxy group, the six aromatic carbons (with the carbon attached to boron often showing a broader signal), and potentially the carbons of the boronic acid group.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the calculated molecular weight of 194.04 g/mol .

Applications in Suzuki-Miyaura Cross-Coupling

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.



[Click to download full resolution via product page](#)**Figure 2:** General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a readily available and valuable reagent for organic synthesis. While its specific discovery history is not prominently documented in publicly accessible literature, its synthesis can be reliably achieved through established methods for arylboronic acid preparation. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Further investigation into the biological activities of this compound and its derivatives may unveil novel therapeutic applications.

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